3-Pyridin-3-ylazetidin-3-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-3-ylazetidin-3-ol;dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyridine ring attached to an azetidine ring, with a hydroxyl group on the azetidine ring. The dihydrochloride form indicates that the compound is stabilized as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carbaldehyde with an azetidine derivative under acidic conditions to form the desired azetidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyridine ring via coupling reactions.
- Purification and conversion to the dihydrochloride salt form to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-3-ylazetidin-3-one, while reduction can produce pyridin-3-ylazetidine.
Scientific Research Applications
3-Pyridin-3-ylazetidin-3-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory properties and potential as anticancer agents.
Uniqueness: 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride is unique due to its specific combination of a pyridine ring and an azetidine ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-pyridin-3-ylazetidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8(5-10-6-8)7-2-1-3-9-4-7;;/h1-4,10-11H,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXFZDLLHVSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CN=CC=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.